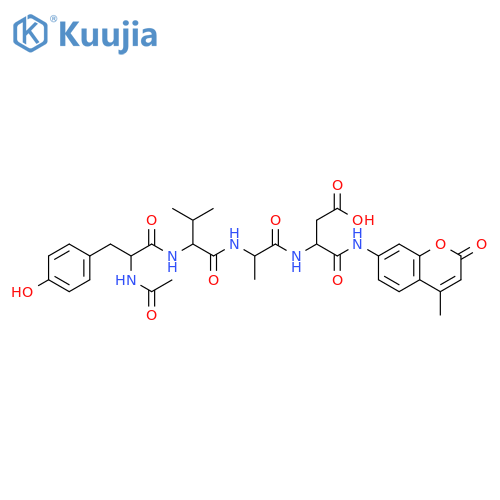Cas no 149231-65-2 (Ac-Tyr-Val-Ala-Asp-AMC)

Ac-Tyr-Val-Ala-Asp-AMC structure
商品名:Ac-Tyr-Val-Ala-Asp-AMC
CAS番号:149231-65-2
MF:C33H39N5O10
メガワット:665.690268754959
MDL:MFCD00171369
CID:138920
PubChem ID:11125214
Ac-Tyr-Val-Ala-Asp-AMC 化学的及び物理的性質
名前と識別子
-
- L-a-Asparagine,N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-(9CI)
- 3-[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid
- AC-TYR-VAL-ALA-ASP-AMC
- Ac-Tyr-Val-Ala-Asp-MCA
- Ac-YVAD-AMC
- L-a-Asparagine,N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-(9C...
- Acetyl-YVAD-AMC
- acetyl-YVAD-aminomethyl coumarine
- Ac-Tyr-Val-Ala-Asp-7-Amino-4-Methylcoumarin
- AMC120
- N-Acetyl-Tyr-Val-Ala-Asp-7-amido-4-methylcoumarin
- AC-YVAD-MCA
- ICE SUBSTRATE III
- Caspase-1 fluoro
- CASPASE I SUBSTRATE III
- N-ACETYL-TYR-VAL-ALA-ASP-AMC
- CASPASE-1 FLUOROGENIC SUBSTRATE
- MFCD00171369
- (4S,7S,10S,13S)-4-(4-hydroxybenzyl)-7-isopropyl-10-methyl-13-(4-methyl-2-oxo-2H-chromen-7-ylcarbamoyl)-2,5,8,11-tetraoxo-3,6,9,12-tetraazapentadecan-15-oic acid
- 149231-65-2
- acetyl-Tyr-Val-Ala-Asp-4-methylcoumaryl-7-amide
- SCHEMBL7058499
- (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid
- Caspase-1 Substrate III, Fluorogenic
- Ac-Tyr-Val-Ala-Asp-AMC
-
- MDL: MFCD00171369
- インチ: InChI=1S/C33H39N5O10/c1-16(2)29(38-32(46)24(35-19(5)39)13-20-6-9-22(40)10-7-20)33(47)34-18(4)30(44)37-25(15-27(41)42)31(45)36-21-8-11-23-17(3)12-28(43)48-26(23)14-21/h6-12,14,16,18,24-25,29,40H,13,15H2,1-5H3,(H,34,47)(H,35,39)(H,36,45)(H,37,44)(H,38,46)(H,41,42)/t18-,24-,25-,29-/m0/s1
- InChIKey: YGLOALWHJIANIH-PQTMRPCPSA-N
- ほほえんだ: CC([C@H](NC([C@@H](NC(C)=O)CC1=CC=C(O)C=C1)=O)C(N[C@H](C(N[C@H](C(NC2=CC3=C(C(C)=CC(O3)=O)C=C2)=O)CC(O)=O)=O)C)=O)C
計算された属性
- せいみつぶんしりょう: 665.269692g/mol
- ひょうめんでんか: 0
- XLogP3: 1.3
- 水素結合ドナー数: 7
- 水素結合受容体数: 10
- 回転可能化学結合数: 14
- どういたいしつりょう: 665.269692g/mol
- 単一同位体質量: 665.269692g/mol
- 水素結合トポロジー分子極性表面積: 229Ų
- 重原子数: 48
- 複雑さ: 1260
- 同位体原子数: 0
- 原子立体中心数の決定: 4
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 640
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.344
- ふってん: 1127.3 °C at 760 mmHg
- フラッシュポイント: 635.6 °C
- ようかいど: DMSO: 10 mM The solution is stable in the dark at −20 °C for more than 1 month if no water is present.
- PSA: 233.24000
- LogP: 2.73450
- ようかいせい: ジメチルスルホキシドに可溶性
Ac-Tyr-Val-Ala-Asp-AMC 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB348893-5 mg |
Caspase-1 Substrate III, Fluorogenic; . |
149231-65-2 | 5mg |
€257.50 | 2023-06-20 | ||
| A2B Chem LLC | AX41369-5mg |
Ac-Tyr-Val-Ala-Asp-AMC |
149231-65-2 | >96% | 5mg |
$220.00 | 2024-04-20 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | M64_860-16-5mg |
Ac-Tyr-Val-Ala-Asp-AMC (Caspase 1 (ICE) Substrate) |
149231-65-2 | 5mg |
¥2016.00 | 2024-08-09 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | M64_860-16-25mg |
Ac-Tyr-Val-Ala-Asp-AMC (Caspase 1 (ICE) Substrate) |
149231-65-2 | 25mg |
¥7518.00 | 2024-08-09 | ||
| abcr | AB348893-25 mg |
Caspase-1 Substrate III, Fluorogenic; . |
149231-65-2 | 25mg |
€881.50 | 2023-06-20 | ||
| TRC | A298905-10mg |
Ac-Tyr-Val-Ala-Asp-AMC |
149231-65-2 | 10mg |
$ 1055.00 | 2022-06-08 | ||
| TRC | A298905-5mg |
Ac-Tyr-Val-Ala-Asp-AMC |
149231-65-2 | 5mg |
$ 655.00 | 2022-06-08 | ||
| abcr | AB348893-5mg |
Caspase-1 Substrate III, Fluorogenic; . |
149231-65-2 | 5mg |
€272.00 | 2025-02-21 | ||
| abcr | AB348893-25mg |
Caspase-1 Substrate III, Fluorogenic; . |
149231-65-2 | 25mg |
€939.70 | 2025-02-21 | ||
| TRC | A298905-2.5mg |
Ac-Tyr-Val-Ala-Asp-AMC |
149231-65-2 | 2.5mg |
$ 335.00 | 2022-06-08 |
Ac-Tyr-Val-Ala-Asp-AMC 関連文献
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
149231-65-2 (Ac-Tyr-Val-Ala-Asp-AMC) 関連製品
- 26078-25-1(Coumarin 2)
- 26093-31-2(7-Amino-4-methylcoumarin)
- 28821-18-3(7-(Ethylamino)-4-methylcoumarin)
- 4108-61-6(7-Amino-3-phenyl-2-benzopyrone)
- 52840-38-7(Coumarin 500)
- 41175-45-5(Coumarin 478)
- 41267-76-9(Coumarin 102)
- 17695-46-4(4-Methylumbelliferyl Butyrate)
- 91-44-1(7-Diethylamino-4-methylcoumarin)
- 87-01-4(7-(Dimethylamino)-4-methylcoumarin)
推奨される供給者
Amadis Chemical Company Limited
(CAS:149231-65-2)Ac-Tyr-Val-Ala-Asp-AMC

清らかである:99%/99%
はかる:5mg/25mg
価格 ($):253.0/943.0